

# Technical Characterization & Synthesis Strategy: 3-Butoxy-2,6-difluorophenylacetic Acid

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	3-Butoxy-2,6-difluorophenylacetic acid
CAS No.:	1706446-28-7
Cat. No.:	B1383293

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## Executive Summary

This technical guide provides a comprehensive analysis of **3-Butoxy-2,6-difluorophenylacetic acid**, a specialized fluorinated scaffold relevant to medicinal chemistry and agrochemical discovery. While often overshadowed by its para-substituted isomers (e.g., 4-butoxy derivatives), the 3-butoxy regioisomer offers a unique vectors for structure-activity relationship (SAR) exploration, particularly in modulating metabolic stability via the "fluorine effect" and optimizing lipophilicity through the ether side chain.

This document details the precise molecular weight calculations, physicochemical profiling, and a robust, self-validating synthetic protocol for researchers requiring high-purity generation of this compound.

## Part 1: Molecular Weight & Physicochemical Profile[1][2]

### Exact Mass vs. Molar Mass

In precision chemistry, distinguishing between the average molecular weight (for stoichiometric calculations) and the monoisotopic mass (for mass spectrometry identification) is critical.

Molecular Formula:

[1]

Metric	Value	Application
Average Molecular Weight	244.24 g/mol	Use for weighing reagents and yield calculation.
Monoisotopic Mass	244.0911 Da	Use for High-Resolution Mass Spectrometry (HRMS) [M-H] <sup>-</sup> or [M+H] <sup>+</sup> identification.
Exact Mass	244.091109	Theoretical baseline for isotopic pattern matching.

Elemental Composition Breakdown:

- Carbon (C): 12 atoms × 12.011 = 144.132
- Hydrogen (H): 14 atoms × 1.008 = 14.112
- Fluorine (F): 2 atoms × 18.998 = 37.996
- Oxygen (O): 3 atoms × 15.999 = 47.997

## Drug-Likeness & Lipinski Compliance

The molecular weight of ~244 Da places this molecule in the "Lead-Like" category (MW < 300), offering significant room for further derivatization without violating Lipinski's Rule of 5 (Ro5).

Property	Value (Predicted)	Ro5 Status	Implication
Molecular Weight	244.24 Da	Pass (< 500)	High oral bioavailability potential; suitable for fragment-based screening.
LogP (Lipophilicity)	~2.8 - 3.1	Pass (< 5)	The butoxy group increases lipophilicity, aiding membrane permeability.
H-Bond Donors	1 (COOH)	Pass (< 5)	Good membrane permeation.
H-Bond Acceptors	3 (COOH, Ether)	Pass (< 10)	Minimal desolvation penalty.
Rotatable Bonds	5	Pass (< 10)	Flexible side chain allows induced-fit binding.

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*Expert Insight: The 2,6-difluoro substitution pattern is not merely structural; it electronically deactivates the ring, potentially reducing oxidative metabolism by CYP450 enzymes at the benzylic position, a common liability in phenylacetic acids [1].*

## Part 2: Synthetic Methodology (Autonomy & Logic)

To synthesize **3-Butoxy-2,6-difluorophenylacetic acid**, we avoid direct electrophilic aromatic substitution due to the directing conflict between the fluorine atoms and the acetic acid tail. Instead, we employ a Nucleophilic Alkylation Strategy starting from a phenol precursor. This route is chosen for its high regioselectivity and operational simplicity.

## Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage.

- Precursor A: 3-Hydroxy-2,6-difluorophenylacetic acid (The scaffold).
- Precursor B: 1-Bromobutane (The alkylating agent).

## Validated Synthesis Protocol

Objective: O-alkylation of the phenol moiety without esterifying the carboxylic acid (or utilizing a transient protection strategy).

Reagents:

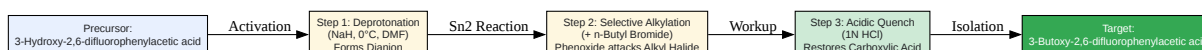
- Substrate: 3-Hydroxy-2,6-difluorophenylacetic acid
- Reagent:
  - Butyl bromide (1.1 eq)
- Base: Sodium Hydride (NaH) (2.2 eq) or Potassium Carbonate ( ) in DMF.
- Solvent: Anhydrous DMF or DMSO.

Step-by-Step Workflow:

- Activation (0 min - 30 min):
  - Dissolve 3-Hydroxy-2,6-difluorophenylacetic acid in anhydrous DMF under atmosphere.
  - Cool to 0°C.[2]
  - Add NaH (60% dispersion, 2.2 equivalents) portion-wise. Note: The first equivalent deprotonates the carboxylic acid (forming the carboxylate), and the second equivalent deprotonates the phenol (forming the phenoxide).

- Checkpoint: Evolution of  
gas must cease before proceeding. This confirms complete deprotonation.
- Alkylation (30 min - 4 hours):
  - Add 1-Bromobutane (1.1 equivalents) dropwise to the phenoxide solution.
  - Allow the reaction to warm to Room Temperature (RT).
  - Mechanistic Logic:[2][3] The phenoxide is a stronger nucleophile than the carboxylate; therefore, O-alkylation occurs preferentially at the phenolic position over the ester formation [2].
- Quench & Isolation:
  - Quench with 1N HCl (carefully) to re-protonate the carboxylate to the free acid.
  - Extract with Ethyl Acetate ( ).
  - Wash organic layer with Brine to remove DMF.
  - Dry over  
and concentrate in vacuo.
- Purification:
  - Recrystallization from Hexane/Ethyl Acetate is preferred over chromatography for phenylacetic acids to avoid streaking on silica.

## Synthesis Logic Diagram



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Caption: Figure 1: Selective O-alkylation strategy leveraging nucleophilicity differentials.

## Part 3: Analytical Validation & Quality Control

Trustworthiness in chemical synthesis relies on self-validating analytical data. For **3-Butoxy-2,6-difluorophenylacetic acid**, the following spectral features confirm identity.

### Mass Spectrometry (LC-MS)

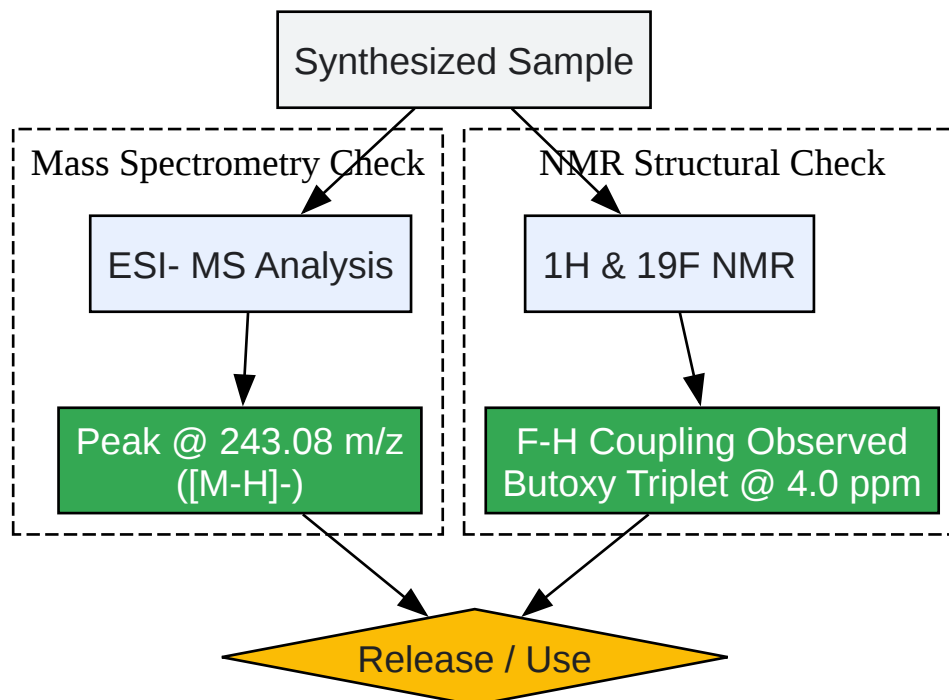
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
- Target Signal: Carboxylic acids ionize best in negative mode.
  - Expected m/z: 243.08
- Validation: Presence of the 243.08 peak confirms the molecular weight of 244.24.

### Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

The 2,6-difluoro substitution creates a distinct splitting pattern.

Proton Environment	Chemical Shift (ppm)	Multiplicity	Diagnostic Value
-COOH	~11.0 - 13.0	Broad Singlet	Confirms Acid
Ar-H (Pos 4)	~6.8 - 7.1	Td or Multiplet	Coupled to F atoms
Ar-H (Pos 5)	~6.8 - 7.1	Multiplet	Coupled to F atoms
-O-CH <sub>2</sub> -	~4.0	Triplet	Confirms Butoxy attachment
-CH <sub>2</sub> - (Acid tail)	~3.6	Singlet (or weak triplet)	Diagnostic of Phenylacetic acid
Alkyl Chain	0.9 - 1.8	Multiplets/Triplet	Butyl chain confirmation

## Analytical Workflow Diagram



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Caption: Figure 2: Analytical decision tree for confirming structure and purity.

## References

- Hagaman, J. et al. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. National Institutes of Health (PMC). Available at: [\[Link\]](#)
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Available at: [\[Link\]](#)
- PubChem. (2021).[4][5] 3-Butoxy-2,4-difluorobenzonitrile Compound Summary. (Used for calculated property validation of the 3-butoxy/difluoro scaffold). Available at: [\[Link\]](#)

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## Sources

- [1. 1373921-12-0|2-\(4-Butoxy-2,6-difluorophenyl\)acetic acid|BLD Pharm \[bldpharm.com\]](#)
- [2. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents \[patents.google.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. 3-Butoxy-2,4-difluorobenzonitrile | C11H11F2NO | CID 161206647 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. 2,4-二氟苯乙酸 97% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
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